molecular formula C14H21NO2 B10974031 2-ethoxy-N-pentylbenzamide

2-ethoxy-N-pentylbenzamide

Cat. No.: B10974031
M. Wt: 235.32 g/mol
InChI Key: DRMSSXCCTWGXKC-UHFFFAOYSA-N
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Description

2-Ethoxy-N-pentylbenzamide (C₁₄H₂₁NO₂, molecular weight ~235.3 g/mol) is a benzamide derivative featuring an ethoxy group at the ortho position of the benzene ring and a pentyl chain attached to the amide nitrogen. Applications are inferred from analogs to include pharmaceutical intermediates, agrochemical research, or coordination chemistry .

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

2-ethoxy-N-pentylbenzamide

InChI

InChI=1S/C14H21NO2/c1-3-5-8-11-15-14(16)12-9-6-7-10-13(12)17-4-2/h6-7,9-10H,3-5,8,11H2,1-2H3,(H,15,16)

InChI Key

DRMSSXCCTWGXKC-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)C1=CC=CC=C1OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-pentylbenzamide typically involves the reaction of 2-ethoxybenzoic acid with pentylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-ethoxy-N-pentylbenzamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of automated purification systems can streamline the isolation and purification of the compound.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-pentylbenzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The benzamide core can be reduced to form an amine derivative.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-ethoxybenzoic acid or 2-ethoxybenzaldehyde.

    Reduction: Formation of N-pentylbenzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-ethoxy-N-pentylbenzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-pentylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of 2-Ethoxy-N-Pentylbenzamide and Analogs
Compound Substituents Molecular Weight (g/mol) Solubility Trends LogP (Estimated)
2-Ethoxy-N-pentylbenzamide 2-ethoxy, N-pentyl 235.3 Low in water; soluble in DMSO, ethanol ~3.2
N-(2-Ethylhexyl)benzamide N-ethylhexyl 233.35 Similar to target compound ~3.5
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl, N-(hydroxy-dimethyl ethyl) - Moderate in polar solvents (e.g., methanol) ~1.8
2-Ethoxyethoxy-N-(4-amino-2-methylphenyl)benzamide 2-ethoxyethoxy, N-(amino-methylphenyl) 314.38 Higher in polar solvents due to ethoxyethoxy chain ~2.5

Key Observations :

  • Lipophilicity : The pentyl chain in 2-ethoxy-N-pentylbenzamide provides intermediate lipophilicity (LogP ~3.2), less than N-(2-ethylhexyl)benzamide (LogP ~3.5) due to the shorter alkyl chain. This impacts membrane permeability and bioavailability .
  • Solubility : The ethoxy group’s ortho position may reduce water solubility compared to para-substituted analogs. The ethoxyethoxy group in ’s compound enhances polar solvent compatibility .
Table 2: Toxicity Data for Selected Benzamides
Compound Acute Toxicity (GHS) Ecological Data Handling Precautions
2-Ethoxy-N-pentylbenzamide Unknown No available data Assume standard lab precautions
N-(2-Ethylhexyl)benzamide Cat 4 (oral, dermal, inhalation) No data on persistence or bioaccumulation Use in ventilated areas; avoid exposure
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Not classified Not available No specific warnings

Notes:

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